molecular formula C9H23NO6P2S B13814314 O-Ethyl O-methyl S-(O',O'-diethylphosphoramido)ethyl phosphorothioate CAS No. 21988-55-6

O-Ethyl O-methyl S-(O',O'-diethylphosphoramido)ethyl phosphorothioate

Cat. No.: B13814314
CAS No.: 21988-55-6
M. Wt: 335.30 g/mol
InChI Key: MOUBNLCEQKFOLO-UHFFFAOYSA-N
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Description

O-Ethyl O-methyl S-(O',O'-diethylphosphoramido)ethyl phosphorothioate is an organophosphorus compound characterized by a phosphorothioate backbone with three distinct substituents:

  • O-Ethyl group (C₂H₅O-)
  • O-Methyl group (CH₃O-)
  • S-(O',O'-diethylphosphoramido)ethyl group (a sulfur-linked ethyl chain bearing a diethylphosphoramido moiety).

Such compounds are typically used as pesticides or insecticides due to their neurotoxic effects via acetylcholinesterase inhibition .

Properties

CAS No.

21988-55-6

Molecular Formula

C9H23NO6P2S

Molecular Weight

335.30 g/mol

IUPAC Name

N-diethoxyphosphoryl-2-[ethoxy(methoxy)phosphoryl]sulfanylethanamine

InChI

InChI=1S/C9H23NO6P2S/c1-5-14-17(11,15-6-2)10-8-9-19-18(12,13-4)16-7-3/h5-9H2,1-4H3,(H,10,11)

InChI Key

MOUBNLCEQKFOLO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NCCSP(=O)(OC)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl phosphorodichloridate with methyl alcohol to form O-ethyl O-methyl phosphorochloridate. This intermediate is then reacted with diethylamine to introduce the diethylphosphoramido group, followed by the addition of ethyl mercaptan to form the final phosphorothioate compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Agricultural Applications

Insecticide and Acaricide
O-Ethyl O-methyl S-(O',O'-diethylphosphoramido)ethyl phosphorothioate is primarily used as a systemic insecticide and acaricide. Its efficacy against a wide range of pests makes it valuable in agricultural practices. The compound works by inhibiting key enzymes in the nervous systems of insects, leading to paralysis and death. This mode of action is similar to other organophosphate compounds but is noted for its specific targeting capabilities.

Efficacy Studies

Research has demonstrated that this compound is effective against various pests, including aphids, mites, and other sucking insects. Field trials have shown significant reductions in pest populations when applied at recommended dosages.

Chemical Research Applications

Synthesis of Phosphorothioate Compounds
In chemical research, this compound serves as a precursor for synthesizing other phosphorothioate derivatives. Its unique structure allows chemists to modify it to create compounds with varying biological activities.

Case Studies

  • Synthesis of Novel Insecticides : Researchers have utilized this compound to develop new insecticides with improved safety profiles and reduced environmental impact.
  • Pharmacological Research : Studies are ongoing to evaluate the potential use of this compound in pharmacology, particularly in drug design aimed at neurodegenerative diseases due to its interaction with cholinergic systems.

Toxicological Considerations

While the compound has beneficial applications, it is essential to consider its toxicological profile. As with many organophosphate compounds, there are concerns regarding its toxicity to non-target organisms, including humans and beneficial insects.

Safety Measures

  • Protective Equipment : Users must wear appropriate protective gear when handling the compound.
  • Environmental Impact Assessments : Regular assessments are necessary to evaluate the ecological effects of its application in agricultural settings.

Summary Table of Applications

Application AreaDescriptionKey Findings
Agriculture Systemic insecticide and acaricideEffective against various pests
Chemical Research Precursor for synthesizing novel phosphorothioate compoundsDevelopment of safer insecticides
Pharmacology Potential therapeutic applications for neurodegenerative diseasesInteraction with cholinergic systems

Mechanism of Action

The mechanism of action of O-Ethyl O-methyl S-(O’,O’-diethylphosphoramido)ethyl phosphorothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

O-Ethyl O-methyl S-propylphosphorothioate
  • Molecular Formula : C₆H₁₄O₃PS₂
  • Substituents : O-Ethyl, O-methyl, and S-propyl.
  • Key Differences : Lacks the diethylphosphoramido group, replacing it with a simpler propyl chain.
  • Regulatory Status : Banned due to its role as a toxic metabolite of ethoprop .
S-[2-(Dimethylamino)ethyl] O,O-diethyl Phosphorothioate (Amiton)
  • Molecular Formula: C₁₀H₂₄NO₃PS
  • Substituents: O,O-Diethyl and S-(dimethylamino)ethyl.
  • Key Differences: Features a dimethylaminoethyl group instead of the diethylphosphoramidoethyl moiety.
  • Toxicity : Highly toxic acaricide; causes systemic cholinesterase inhibition .
O-Ethyl S-phenyl Ethylphosphonothiolothionate (Fonofos)
  • Molecular Formula : C₁₁H₁₆O₂PS₂
  • Substituents: O-Ethyl, S-phenyl, and ethylphosphonothiolothionate backbone.
  • Key Differences: Phosphonothiolothionate structure with a phenyl group, altering lipophilicity and environmental persistence .

Functional Analogues

Cyanofenphos (O-Ethyl O-4-cyanophenyl Phenylphosphonothioate)
  • Molecular Formula: C₁₅H₁₅NO₃PS
  • Substituents: O-Ethyl, O-4-cyanophenyl, and phenylphosphonothioate backbone.
  • Application : Delayed neurotoxin; inhibits fast axoplasmic transport in neurons .
Malathion Impurities (e.g., O,O,S-Trimethyl Phosphorothioate)
  • Molecular Formula : C₃H₉O₃PS
  • Substituents: Simpler methyl groups without nitrogenous side chains.
  • Significance : Highlights the critical impact of substituent positioning on toxicity and regulatory scrutiny .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Use/Purpose Toxicity/Regulatory Status
Target Compound* Not explicitly given O-Ethyl, O-methyl, S-(diethylphosphoramido)ethyl Assumed pesticide Likely high toxicity (structural analogy)
O-Ethyl O-methyl S-propylphosphorothioate C₆H₁₄O₃PS₂ O-Ethyl, O-methyl, S-propyl Ethoprop metabolite Banned
Amiton C₁₀H₂₄NO₃PS O,O-Diethyl, S-(dimethylamino)ethyl Acaricide Highly toxic, restricted
Fonofos C₁₁H₁₆O₂PS₂ O-Ethyl, S-phenyl, phosphonothiolothionate Insecticide Banned due to environmental risks
Cyanofenphos C₁₅H₁₅NO₃PS O-Ethyl, O-4-cyanophenyl Neurotoxic insecticide Inhibits axonal transport

*Structural formula inferred from substituent analysis.

Research Findings and Mechanistic Insights

  • Neurotoxicity: Compounds like Amiton and cyanofenphos disrupt neural function via acetylcholinesterase inhibition or axoplasmic transport blockage. The target compound’s diethylphosphoramido group may enhance binding to cholinesterase enzymes, increasing potency .
  • Environmental Persistence: Phosphoramido and aminoethyl substituents (e.g., in Amiton) correlate with systemic absorption and environmental persistence, leading to regulatory bans .
  • Metabolic Pathways : The diethylphosphoramido group in the target compound could undergo enzymatic hydrolysis, producing toxic metabolites akin to ethoprop’s S-propyl derivative .

Biological Activity

O-Ethyl O-methyl S-(O',O'-diethylphosphoramido)ethyl phosphorothioate, with CAS number 21988-55-6, is a phosphorothioate compound that has garnered attention for its potential biological applications, particularly in the fields of molecular biology and therapeutics. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₂₃N₀₆P₂S
  • Molecular Weight : 307.34 g/mol
  • Synonyms : Phosphorothioic acid S-[2-(diethoxyphosphinylamino)ethyl] O-ethyl O-methyl ester.

The compound features a phosphorothioate linkage, which is known to enhance the stability of nucleic acid analogs against nuclease degradation.

Phosphorothioate modifications, such as those found in this compound, are primarily utilized to improve the pharmacokinetic properties of oligonucleotides. The sulfur atom in the phosphorothioate bond provides significant resistance to enzymatic hydrolysis, thus prolonging the half-life of the compound in biological systems .

  • Nuclease Resistance : Research indicates that oligonucleotides with phosphorothioate modifications exhibit increased stability in serum, which is crucial for therapeutic applications. For instance, a study demonstrated that oligonucleotides modified with phosphorothioate linkages had a half-life significantly greater than their unmodified counterparts .
  • Gene Regulation : The compound's ability to act as an antisense agent allows it to interfere with gene expression. By hybridizing to complementary RNA sequences, it can inhibit translation or promote degradation of target mRNA .

Therapeutic Applications

  • Antisense Oligonucleotides (ASOs) :
    • A study focused on the efficacy of ASOs incorporating phosphorothioate modifications showed enhanced binding affinity and reduced off-target effects in cellular environments. The presence of the phosphorothioate group was pivotal in achieving desired therapeutic outcomes while minimizing adverse reactions .
  • Gene Therapy :
    • Research has highlighted the use of phosphorothioate-modified oligonucleotides in gene therapy contexts, particularly for conditions like Duchenne Muscular Dystrophy (DMD). The modifications enable effective delivery and sustained activity within biological systems, demonstrating potential for long-term therapeutic strategies .

Comparative Analysis

Modification TypeHalf-Life (τ½)Stability in SerumTherapeutic Use
Phosphodiester10 minLowLimited
Phosphorothioate>24 hHighAntisense therapy
2′-OMe/Phospho>21 daysVery HighGene regulation

This table illustrates the enhanced stability and therapeutic potential associated with phosphorothioate modifications compared to traditional phosphodiester linkages.

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